Dexamethasone dipropionate

Description

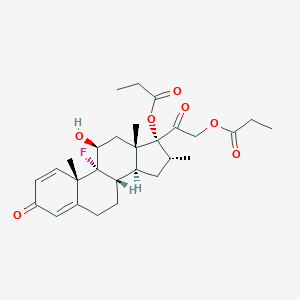

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBQSYVNNPZIQ-PKWREOPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022902 |

Source

|

| Record name | Dexamethasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55541-30-5 |

Source

|

| Record name | Dexamethasone dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55541-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone dipropionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055541305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3UKR54YXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Dexamethasone Dipropionate: A Technical Guide to its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of dexamethasone (B1670325) dipropionate, a potent synthetic glucocorticoid. The information presented is intended to support research and development applications by offering detailed data, experimental methodologies, and visual representations of its biological interactions and analytical workflows.

Core Physicochemical Properties

Dexamethasone dipropionate is the 17,21-dipropionate ester of dexamethasone, a corticosteroid utilized for its anti-inflammatory and immunosuppressive effects.[] Its key physicochemical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C28H37FO7 | [][2] |

| Molecular Weight | 504.59 g/mol | [][2][3] |

| Appearance | White to Off-white Solid | [] |

| Melting Point | 198-200°C | [] |

| Boiling Point | 603.2°C at 760 mmHg | [] |

| Density | 1.24 g/cm³ | [] |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate (B1210297).[] Sparingly soluble in acetone (B3395972) and methanol (B129727).[4] Practically insoluble in water.[4] | |

| Octanol/Water Partition Coefficient (XLogP3) | 3.6 | [2][3] |

| UV Absorbance Maximum (λmax) | 239-241 nm (in methanol or ethanol) | [5][6][7] |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic methods are essential for the identification, quantification, and purity assessment of dexamethasone dipropionate.

| Technique | Key Data Points & Observations | Reference |

| UV-Vis Spectroscopy | The primary absorbance peak is observed around 240 nm, which is characteristic of the α,β-unsaturated ketone chromophore in the steroid A-ring.[7][8] This wavelength is commonly used for detection in HPLC analysis.[9] | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands include: ~3400-3600 cm⁻¹ (O-H stretch), ~2750-3122 cm⁻¹ (C-H stretch), ~1705 cm⁻¹ (unconjugated C=O stretch from the propionate (B1217596) esters), and ~1655 cm⁻¹ (conjugated C=O stretch in the A-ring).[10][11] | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide detailed structural information. The fluorine atom (¹⁹F NMR) gives a characteristic signal that can be useful for identification in complex matrices.[12][13][14][15][16] | |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC is the predominant method for analysis. Separation is typically achieved on a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or an ammonium (B1175870) acetate buffer.[9][17][18] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical and analytical properties of dexamethasone dipropionate.

Determination of Solubility

Objective: To determine the solubility of dexamethasone dipropionate in various solvents.

Methodology (Equilibrium Shake-Flask Method):

-

Add an excess amount of dexamethasone dipropionate to a known volume of the selected solvent (e.g., ethanol, DMSO, water) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantify the concentration of dexamethasone dipropionate in the clear supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Melting Point Determination

Objective: To determine the melting point range of solid dexamethasone dipropionate.

Methodology (Capillary Method):

-

Finely powder a small, dry sample of dexamethasone dipropionate.

-

Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion). The melting point is reported as this range.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify dexamethasone dipropionate in a sample.

Methodology (Reversed-Phase HPLC):

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: A reversed-phase column, such as a Zorbax Eclipse XDB C8 or Waters SymmetryShield RP18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17][19]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a suitable buffer (e.g., 0.05 M ammonium acetate). A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[17][18]

-

Flow Rate: Typically 1.0 mL/min.[18]

-

Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C.[18]

-

Detection: UV detection at the λmax of dexamethasone, approximately 240 nm.[7][9]

-

Procedure:

-

Prepare standard solutions of dexamethasone dipropionate of known concentrations in a suitable solvent (e.g., methanol or mobile phase).

-

Prepare the sample solution by dissolving the material in the same solvent.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

The concentration of dexamethasone dipropionate in the sample is determined by comparing its peak area to the calibration curve.

-

Mandatory Visualizations

Signaling Pathway

Dexamethasone dipropionate, as a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR) signaling pathway. Upon entering the cell, it binds to the cytoplasmic GR, leading to a cascade of events that modulate the transcription of target genes.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Experimental Workflow

A common research application for dexamethasone dipropionate is to assess its anti-inflammatory efficacy. The following workflow outlines a typical in vitro cell-based assay to measure the inhibition of pro-inflammatory cytokine production.

Caption: Workflow for an In Vitro Cytokine Inhibition Assay.

References

- 2. echemi.com [echemi.com]

- 3. Dexamethasone Dipropionate | C28H37FO7 | CID 63049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. UV-Vis Spectrum of Dexamethasone | SIELC Technologies [sielc.com]

- 9. academics.su.edu.krd [academics.su.edu.krd]

- 10. 182.160.97.198:8080 [182.160.97.198:8080]

- 11. researchgate.net [researchgate.net]

- 12. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. Dexamethasone(50-02-2) 1H NMR [m.chemicalbook.com]

- 15. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. public.pensoft.net [public.pensoft.net]

- 19. scispace.com [scispace.com]

A Technical Guide to the Laboratory-Scale Synthesis and Purification of Dexamethasone Dipropionate

This guide provides an in-depth overview of the synthesis and purification of dexamethasone (B1670325) dipropionate for research and development purposes. The information presented is intended for a technical audience, including researchers, scientists, and professionals in the field of drug development. This document outlines a plausible synthetic route and purification scheme based on established methodologies for similar corticosteroid derivatives.

Synthesis of Dexamethasone Dipropionate

The synthesis of dexamethasone dipropionate from dexamethasone is achieved through an esterification reaction. This process involves the reaction of the hydroxyl groups on dexamethasone with a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride, in the presence of a suitable catalyst and solvent. The following protocol is a representative procedure based on analogous syntheses of corticosteroid dipropionates.[1][2]

Reaction Scheme

The overall reaction for the synthesis of dexamethasone dipropionate from dexamethasone is depicted below:

Dexamethasone + 2 Propionic Anhydride → Dexamethasone Dipropionate + 2 Propionic Acid

Experimental Protocol: Esterification of Dexamethasone

Materials:

-

Dexamethasone

-

Propionic Anhydride

-

Pyridine (B92270) (or another suitable base/solvent)

-

Dichloromethane (B109758) (DCM) or another suitable solvent

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Stirring apparatus

-

Reaction flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry reaction flask, dissolve dexamethasone in a suitable solvent such as a mixture of pyridine and dichloromethane.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add propionic anhydride to the cooled solution with continuous stirring. The molar ratio of propionic anhydride to dexamethasone should be in excess, typically 2.5 to 3 equivalents.

-

Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (dexamethasone) is consumed.

-

Upon completion, quench the reaction by slowly adding cold water or ice.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl solution to remove pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dexamethasone dipropionate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of dexamethasone dipropionate.

Purification of Dexamethasone Dipropionate

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. A combination of column chromatography and recrystallization is an effective method for obtaining high-purity dexamethasone dipropionate. A described method for a similar compound resulted in a purity of 98.8%.

Experimental Protocol: Purification

Part A: Column Chromatography

Materials:

-

Crude Dexamethasone Dipropionate

-

Silica (B1680970) Gel (200-300 mesh)

-

Ethyl Acetate

-

Glass chromatography column

-

Beakers and flasks

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a slurry of silica gel in cyclohexane and pack it into a glass chromatography column (wet packing).

-

Dissolve the crude dexamethasone dipropionate in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

-

Elute the column with a mixture of cyclohexane and ethyl acetate. A gradient elution can be employed, starting with a lower polarity mixture (e.g., 9:1 cyclohexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC. The product spot can be visualized under a UV lamp.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent from the combined fractions under reduced pressure to obtain the partially purified product.

Part B: Recrystallization

Materials:

-

Partially purified Dexamethasone Dipropionate

-

Acetone (or another suitable solvent like methanol (B129727) or a mixture of solvents)

-

Erlenmeyer flask

-

Hot plate/water bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the partially purified dexamethasone dipropionate in a minimum amount of hot acetone in an Erlenmeyer flask.

-

Once completely dissolved, allow the solution to cool down slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold acetone to remove any remaining impurities.

-

Dry the purified crystals under vacuum to obtain pure dexamethasone dipropionate.

Purification Workflow Diagram

Caption: Workflow for the purification of dexamethasone dipropionate.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the synthesis and purification of dexamethasone dipropionate based on reported values for similar compounds.[2]

Table 1: Synthesis Data

| Parameter | Value |

| Starting Material | Dexamethasone |

| Reagent | Propionic Anhydride |

| Solvent | Pyridine/DCM |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Room Temperature |

| Theoretical Yield | (Calculated based on starting amount) |

| Crude Yield | 80-90% |

Table 2: Purification Data

| Parameter | Value |

| Purification Method | Column Chromatography & Recrystallization |

| Column Stationary Phase | Silica Gel (200-300 mesh) |

| Column Eluent | Cyclohexane:Ethyl Acetate (gradient) |

| Recrystallization Solvent | Acetone |

| Final Yield | 70-80% (from crude) |

| Purity (by HPLC) | > 99.5% |

Conclusion

This technical guide outlines a comprehensive approach to the laboratory-scale synthesis and purification of dexamethasone dipropionate. The provided protocols, while based on analogous procedures, offer a solid foundation for researchers to develop a robust and reproducible method for obtaining high-purity material for their studies. It is crucial to monitor each step of the process using appropriate analytical techniques to ensure the desired product quality.

References

Dexamethasone Dipropionate: An In-depth Technical Guide on the Core Mechanism of Action in Inflammatory Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325) dipropionate is a potent synthetic glucocorticoid renowned for its profound anti-inflammatory and immunosuppressive properties. Its extensive clinical use in treating a myriad of inflammatory conditions underscores the importance of a detailed understanding of its molecular mechanisms. This technical guide provides a comprehensive exploration of the core mechanisms of action of dexamethasone dipropionate, focusing on its engagement with key inflammatory signaling pathways. We will delve into the quantitative aspects of its activity and provide detailed experimental protocols for its characterization, offering a valuable resource for researchers and professionals in drug development.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

The biological effects of dexamethasone dipropionate are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][2]

Cytosolic Activation and Nuclear Translocation

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[1][3] This complex maintains the receptor in a high-affinity ligand-binding conformation while preventing its nuclear translocation.

Upon cellular entry, the lipophilic dexamethasone dipropionate molecule binds to the ligand-binding domain of the GR. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins.[1] The activated ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes.[2][3]

Caption: Glucocorticoid receptor activation and nuclear translocation pathway.

Genomic Mechanisms of Action

Once in the nucleus, the activated GR-dexamethasone complex can influence gene expression through two primary genomic mechanisms: transactivation and transrepression.

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins.[1][4] A key example is the induction of MAPK Phosphatase-1 (MKP-1), which plays a crucial role in deactivating pro-inflammatory signaling pathways.[5][6]

-

Transrepression: A significant part of the anti-inflammatory effect of glucocorticoids is attributed to their ability to repress the expression of pro-inflammatory genes. This is primarily achieved through the GR monomer interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4] This interference prevents the transcription of genes encoding cytokines, chemokines, and adhesion molecules.

Caption: Transactivation and transrepression mechanisms of the glucocorticoid receptor.

Modulation of Key Inflammatory Pathways

Dexamethasone dipropionate exerts its potent anti-inflammatory effects by targeting critical signaling cascades.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. Dexamethasone dipropionate inhibits NF-κB signaling through multiple mechanisms, including the GR-mediated upregulation of the inhibitory protein IκBα and direct protein-protein interactions between the activated GR and NF-κB subunits, which prevents NF-κB from binding to its DNA response elements.[7]

Attenuation of the MAP Kinase (MAPK) Pathway

The MAPK pathways (including p38, JNK, and ERK) are crucial for the production of inflammatory mediators. Dexamethasone induces the expression of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1).[5][6] MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates MAPKs, thereby suppressing downstream inflammatory responses.[5][6][8]

Caption: Inhibition of NF-κB and MAPK inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for dexamethasone's interaction with the glucocorticoid receptor and its effects on inflammatory mediators.

| Parameter | Value | Cell/System | Reference |

| Receptor Binding Affinity | |||

| Ki | 4.9 ± 1.3 nM | A549 cells | [9] |

| Kd | ~5 nM | - | [10] |

| Kd | 38 nM | AncGR2 LBD | [11] |

| Kc (at 0°C) | ~1 nM | Homogenized cells | [12] |

| Parameter | Value | Cell/System | Reference |

| Transactivation/Transrepression Activity | |||

| EC50 (GRE-luciferase) | 93 nM | A549 cells | [9] |

| EC50 (GRE-luciferase) | 0.5 nM | Rat-1 cells (IL-6 reporter) | [10] |

| IC50 (NF-κB reporter) | 0.5 x 10-9 M | A549 cells | [13] |

| Parameter | Value | Cell/System | Reference |

| Inhibition of Cytokine Release | |||

| IC50 (GM-CSF) | 2.2 x 10-9 M | A549 cells | [13] |

| IC50 (IL-1β, IL-6, TNF-α) | Dose-dependent inhibition observed | Human mononuclear cells | [14] |

| IC50 (various mediators) | 2 nM to 1 µM | Human retinal microvascular pericytes | [15][16] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of dexamethasone dipropionate for the glucocorticoid receptor.

Methodology: [17][18][19][20][21]

-

Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., A549 cells) or tissue homogenate.

-

Competitive Binding: Incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) with the receptor preparation in the presence of increasing concentrations of unlabeled dexamethasone dipropionate.

-

Separation: Separate the bound from free radioligand using a method such as filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Dual-Luciferase Reporter Assay for NF-κB Transrepression

Objective: To quantify the inhibitory effect of dexamethasone dipropionate on NF-κB-mediated gene transcription.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 or A549) with a reporter plasmid containing an NF-κB response element driving the expression of firefly luciferase and a control plasmid constitutively expressing Renilla luciferase.

-

Cell Treatment: Treat the transfected cells with a pro-inflammatory stimulus (e.g., TNF-α) to activate the NF-κB pathway, in the presence of increasing concentrations of dexamethasone dipropionate.

-

Cell Lysis: After incubation, lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Sequentially measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the logarithm of the dexamethasone dipropionate concentration to determine the IC50.

Caption: Workflow for a dual-luciferase reporter assay.

Cytokine Release Assay (ELISA)

Objective: To measure the inhibition of pro-inflammatory cytokine secretion by dexamethasone dipropionate.

Methodology: [26][27][28][29][30]

-

Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a relevant cell line.

-

Cell Treatment: Pre-incubate the cells with increasing concentrations of dexamethasone dipropionate, followed by stimulation with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

ELISA: Quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant using a sandwich ELISA kit. This involves capturing the cytokine with a specific antibody, detecting it with a biotinylated antibody, followed by an enzyme-conjugated streptavidin and a colorimetric substrate.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve. Plot the cytokine concentration against the logarithm of the dexamethasone dipropionate concentration to determine the IC50.

Caption: Workflow for a cytokine release assay using ELISA.

Conclusion

Dexamethasone dipropionate's potent anti-inflammatory effects are a consequence of its multifaceted interaction with the glucocorticoid receptor and the subsequent modulation of key inflammatory signaling pathways. Its ability to both upregulate anti-inflammatory genes and repress pro-inflammatory transcription factors like NF-κB and AP-1, coupled with its attenuation of the MAPK pathway, highlights the complexity of its mechanism of action. A thorough quantitative understanding of these interactions, facilitated by the experimental protocols detailed herein, is crucial for the continued development of novel and more targeted anti-inflammatory therapies. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of inflammation and immunology.

References

- 1. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dexamethasone causes sustained expression of mitogen-activated protein kinase (MAPK) phosphatase 1 and phosphatase-mediated inhibition of MAPK p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dexamethasone protection from TNF-alpha-induced cell death in MCF-7 cells requires NF-kappaB and is independent from AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of MAP Kinase Phosphatase-1 in the Protective Mechanism of Dexamethasone against Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. resources.amsbio.com [resources.amsbio.com]

- 24. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 25. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 26. Cytokine Elisa [bdbiosciences.com]

- 27. brd.nci.nih.gov [brd.nci.nih.gov]

- 28. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 29. Cytokine Elisa [bdbiosciences.com]

- 30. resources.revvity.com [resources.revvity.com]

Spectroscopic Analysis of Dexamethasone Dipropionate: A Technical Guide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of dexamethasone (B1670325) dipropionate. This synthetic corticosteroid, widely used for its potent anti-inflammatory and immunosuppressive properties, requires precise structural confirmation for quality control, drug development, and regulatory purposes. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in characterizing dexamethasone dipropionate.

Chemical Structure and Properties

Dexamethasone dipropionate is the 17,21-dipropionate ester of dexamethasone. Its chemical structure is presented below:

Chemical Formula: C₂₈H₃₇FO₇[1] Molecular Weight: 504.6 g/mol [1][2]

The addition of the two propionate (B1217596) groups significantly influences the lipophilicity and pharmacokinetic profile of the drug compared to its parent compound, dexamethasone. Spectroscopic analysis is crucial to confirm the integrity of the steroidal backbone and the presence and position of the propionate esters.

Spectroscopic Data and Interpretation

The following sections summarize the key spectroscopic data for dexamethasone dipropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Table 1: ¹H and ¹³C NMR Spectral Data for Dexamethasone and Related Compounds

| Assignment | Dexamethasone ¹H Chemical Shift (ppm) | Dexamethasone ¹³C Chemical Shift (ppm) | Betamethasone 17,21-dipropionate ¹³C Chemical Shift (ppm) * |

| 1 | 7.30 | 155.0 | 154.5 |

| 2 | 6.23 | 132.4 | 129.5 |

| 3 | - | 187.8 | 186.2 |

| 4 | 6.01 | 126.2 | 124.1 |

| 5 | - | 171.0 | 168.0 |

| 6 | - | 32.5 | 32.0 |

| 7 | - | 34.2 | 34.0 |

| 8 | - | 35.8 | 35.5 |

| 9 | - | 103.0/101.0 | 98.5 |

| 10 | - | 48.5 | 48.0 |

| 11 | 4.15 | 72.8 | 72.5 |

| 12 | - | 48.5 | 48.0 |

| 13 | - | 48.5 | 48.0 |

| 14 | - | 50.5 | 50.0 |

| 15 | - | 23.5 | 23.0 |

| 16 | - | 34.2 | 34.0 |

| 17 | - | 90.5 | 90.0 |

| 18-CH₃ | 0.87 | 15.5 | 15.0 |

| 19-CH₃ | 1.49 | 17.5 | 17.0 |

| 20 | - | 211.5 | 205.0 |

| 21-CH₂ | 4.50 | 69.5 | 69.0 |

| 1'-C=O | - | - | 174.0 |

| 2'-CH₂ | - | - | 27.5 |

| 3'-CH₃ | - | - | 9.0 |

| 1''-C=O | - | - | 173.5 |

| 2''-CH₂ | - | - | 27.0 |

| 3''-CH₃ | - | - | 8.8 |

Note: Data for Betamethasone 17,21-dipropionate is provided as a close structural analog to infer the chemical shifts of the propionate groups in Dexamethasone Dipropionate.[3] Data for Dexamethasone is sourced from multiple references.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For dexamethasone dipropionate, electrospray ionization (ESI) is a common technique.

Table 2: Mass Spectrometry Data for Dexamethasone

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 393.2 | Protonated molecular ion of Dexamethasone |

| [M+Na]⁺ | 415.2 | Sodium adduct of Dexamethasone |

| [M-H₂O+H]⁺ | 375.2 | Loss of water from the protonated molecule |

| [M-HF+H]⁺ | 373.2 | Loss of hydrogen fluoride (B91410) from the protonated molecule |

| [M-H₂O-HF+H]⁺ | 355.2 | Subsequent loss of water and hydrogen fluoride |

Note: The molecular ion of dexamethasone dipropionate ([C₂₈H₃₇FO₇+H]⁺) is expected at m/z 505.2. Fragmentation would likely involve the loss of the propionate groups (loss of 74 Da for each propionic acid moiety).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FTIR Spectral Data for Dexamethasone

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl group) |

| ~2970 | C-H stretching (aliphatic) |

| ~1725 | C=O stretching (ester carbonyl of propionate) |

| ~1705 | C=O stretching (C20-ketone) |

| ~1665 | C=O stretching (C3-ketone, conjugated) |

| ~1620 | C=C stretching (conjugated alkene) |

| ~1270 | C-F stretching |

| ~1100-1000 | C-O stretching (esters and alcohols) |

Note: The presence of strong C=O stretching bands around 1725 cm⁻¹ is a key indicator of the dipropionate esterification.[7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule.

Table 4: UV-Vis Spectroscopic Data for Dexamethasone

| Parameter | Value | Solvent |

| λmax | ~240 nm | Ethanol (B145695)/Methanol |

| Molar Absorptivity (ε) | ~14,000 L·mol⁻¹·cm⁻¹ | Ethanol |

Note: The λmax is characteristic of the α,β-unsaturated ketone chromophore in the A-ring of the steroid.[9][10][11] The molar absorptivity for dexamethasone dipropionate is expected to be similar to that of dexamethasone.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of dexamethasone dipropionate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (for full assignment):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[12]

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of dexamethasone dipropionate (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote protonation.[13]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography (LC) system (LC-MS).

-

Chromatographic Separation (LC):

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometric Analysis (MS):

-

Operate the ESI source in positive ion mode to detect [M+H]⁺ and other adducts.

-

Acquire full scan mass spectra to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the precursor ion (m/z 505.2) to obtain a fragmentation pattern for structural confirmation. Key parameters to optimize include capillary voltage, cone voltage, and collision energy.[4][14]

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Pellet Formation:

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

UV-Visible Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of dexamethasone dipropionate of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations.

-

-

Spectral Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use the same solvent as used for the sample preparation as the blank.

-

Scan the absorbance of the sample solution from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[1]

-

-

Quantitative Analysis (for Molar Absorptivity):

-

Measure the absorbance of each of the standard solutions at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

According to the Beer-Lambert Law (A = εbc), the slope of the line will be equal to the molar absorptivity (ε) if the path length (b) of the cuvette is 1 cm.[2][18]

-

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of dexamethasone dipropionate.

Caption: Experimental workflow for the spectroscopic analysis of dexamethasone dipropionate.

Caption: Interplay of spectroscopic techniques for structural elucidation.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry | Study.com [study.com]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Dexamethasone(50-02-2) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Decoding the signal response of steroids in electrospray ionization mode (ESI-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 16. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Dexamethasone Dipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of dexamethasone (B1670325) dipropionate for the glucocorticoid receptor (GR). It includes quantitative data, detailed experimental protocols for determining binding affinity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Glucocorticoid Receptor Binding Affinity

The biological activity of glucocorticoids is primarily mediated through their interaction with the glucocorticoid receptor, a ligand-activated transcription factor that regulates the expression of a wide array of genes. The affinity with which a glucocorticoid binds to the GR is a critical determinant of its potency. A higher binding affinity generally correlates with a more potent anti-inflammatory response. Dexamethasone and its esters, such as dexamethasone dipropionate, are potent synthetic glucocorticoids widely used for their anti-inflammatory and immunosuppressive effects. Understanding the specific binding characteristics of dexamethasone dipropionate is crucial for optimizing its therapeutic use and for the development of novel glucocorticoid-based therapies.

Quantitative Binding Affinity Data

The binding affinity of glucocorticoids to the GR can be expressed using several metrics, including the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA). The following table summarizes the available quantitative data for dexamethasone dipropionate and other relevant glucocorticoids for comparative purposes. It is important to note that direct quantitative binding data for dexamethasone dipropionate is limited in the literature; therefore, data for structurally similar compounds like beclomethasone (B1667900) dipropionate and betamethasone (B1666872) dipropionate are included to provide a reasonable estimation.

| Compound | Kd (nM) | IC50 (nM) | Relative Binding Affinity (RBA) vs. Dexamethasone=100 | Assay Type | Receptor Source |

| Dexamethasone | ~2.5 - 7.7[1] | 2.2 - 36[2] | 100[1] | Radioligand Binding Assay | Human |

| Dexamethasone Dipropionate | Data not available | Data not available | ~50 (estimated) ¹ | - | - |

| Beclomethasone Dipropionate | Data not available | Data not available | 53 ² | Radioligand Binding Assay | Human |

| Betamethasone Dipropionate | ~0.1[1] | Data not available | 1300[1] | Radioligand Binding Assay | Human |

| Fluticasone Propionate | ~0.2 - 0.5[1] | 0.05[2] | 1800[1] | Radioligand Binding Assay | Human |

| Budesonide | ~0.4 - 9.3[1] | 0.27[2] | 980[1] | Radioligand Binding Assay | Human |

¹Estimated based on the finding that beclomethasone dipropionate binds with approximately half the affinity of dexamethasone. ²Represents the modest affinity of the prodrug; its active metabolite, beclomethasone-17-monopropionate, has a much higher RBA.

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid agonist to the cytoplasmic GR initiates a signaling cascade that ultimately modulates gene transcription. The following diagram illustrates the canonical glucocorticoid receptor signaling pathway.

Figure 1: Canonical Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

The determination of glucocorticoid receptor binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (the "competitor," e.g., dexamethasone dipropionate) to displace a radiolabeled ligand with a known high affinity for the receptor (e.g., [³H]dexamethasone).

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and subsequently Ki) of dexamethasone dipropionate for the glucocorticoid receptor.

Materials:

-

Radioligand: [³H]dexamethasone

-

Test Compound: Dexamethasone dipropionate

-

Reference Compound: Unlabeled dexamethasone

-

Receptor Source: Cytosolic fraction from cultured cells known to express the GR (e.g., A549 human lung carcinoma cells, human skin fibroblasts) or tissues (e.g., rat liver).[3][4]

-

Assay Buffer: Tris-HCl buffer containing molybdate (B1676688) to stabilize the receptor.

-

Separation Medium: Dextran-coated charcoal suspension or glass fiber filters.

-

Scintillation Cocktail

-

Apparatus: Scintillation counter, microplate harvester (for filtration assays).

Protocol:

-

Preparation of Cytosolic Receptor Fraction:

-

Culture cells (e.g., human skin fibroblasts) to confluency.[3]

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the supernatant, which is the cytosolic fraction containing the GR.

-

Determine the protein concentration of the cytosol.

-

-

Competitive Binding Incubation:

-

In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of the cytosolic receptor preparation.

-

Add a fixed concentration of [³H]dexamethasone (typically at a concentration close to its Kd).

-

Add varying concentrations of the unlabeled competitor (dexamethasone dipropionate or dexamethasone standard).

-

Include tubes for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled dexamethasone).

-

Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Radioligand:

-

Charcoal Adsorption Method: Add a dextran-coated charcoal suspension to each tube to adsorb the free radioligand. Centrifuge to pellet the charcoal, and the supernatant will contain the receptor-bound radioligand.

-

Filtration Method: Rapidly filter the incubation mixture through glass fiber filters using a microplate harvester. The filters will trap the receptor-ligand complexes. Wash the filters with ice-cold buffer to remove unbound radioligand.[1]

-

-

Quantification of Radioactivity:

-

For the charcoal method, transfer an aliquot of the supernatant to a scintillation vial.

-

For the filtration method, place the filters into scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram outlines the workflow for a competitive radioligand binding assay.

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This technical guide has provided a detailed overview of the glucocorticoid receptor binding affinity of dexamethasone dipropionate. The presented data, while highlighting the need for more direct quantitative measurements for the dipropionate ester, offers a strong comparative basis for its potency relative to other clinically relevant glucocorticoids. The detailed experimental protocol for the competitive radioligand binding assay serves as a practical guide for researchers aiming to characterize the GR binding affinity of novel compounds. The visualization of the GR signaling pathway and the experimental workflow further aids in the conceptual understanding of these complex processes. This information is intended to be a valuable resource for scientists and professionals in the field of drug development and glucocorticoid research.

References

- 1. benchchem.com [benchchem.com]

- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptors in cultured human skin fibroblasts: evidence for down-regulation of receptor by glucocorticoid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corticoids and human skin fibroblasts: intracellular specific binding in relation to growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Dexamethasone Dipropionate: A Comparative Analysis of In Vitro and In Vivo Biotransformation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexamethasone (B1670325) dipropionate, a potent synthetic glucocorticoid, is utilized in various therapeutic applications for its anti-inflammatory and immunosuppressive properties. As a dipropionate ester, its metabolic journey from administration to elimination is a critical determinant of its efficacy and safety profile. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of dexamethasone dipropionate, drawing upon established principles of corticosteroid biotransformation and available data on dexamethasone metabolism. The primary metabolic pathway involves a rapid, esterase-mediated hydrolysis to the active moiety, dexamethasone, which subsequently undergoes oxidative metabolism primarily by cytochrome P450 3A4 (CYP3A4). This guide details the experimental protocols for studying these metabolic pathways, presents available quantitative data, and utilizes visualizations to elucidate the complex processes involved.

Introduction to Dexamethasone Dipropionate Metabolism

Dexamethasone dipropionate is a prodrug, designed to be hydrolyzed to the pharmacologically active dexamethasone. This initial activation step is crucial and is followed by phase I and phase II metabolic reactions that facilitate its elimination from the body. Understanding the similarities and differences between in vitro and in vivo metabolic profiles is paramount for preclinical drug development, enabling the prediction of human pharmacokinetics and potential drug-drug interactions.

The metabolism of dexamethasone dipropionate can be conceptualized in two main stages:

-

Stage 1: Hydrolysis. The rapid cleavage of the two propionate (B1217596) ester groups by carboxylesterases to yield dexamethasone. This occurs in various tissues, including the liver, plasma, and lungs.

-

Stage 2: Dexamethasone Metabolism. The subsequent metabolism of dexamethasone, primarily in the liver, through oxidation and conjugation reactions.

In Vitro Metabolism of Dexamethasone Dipropionate

In vitro metabolism studies are essential for elucidating the metabolic pathways and identifying the enzymes responsible for the biotransformation of a drug candidate. For dexamethasone dipropionate, these studies focus on two key processes: hydrolysis and subsequent oxidative metabolism.

Esterase-Mediated Hydrolysis

The hydrolysis of dexamethasone dipropionate to dexamethasone is a critical activation step. This process is primarily mediated by carboxylesterases, which are abundant in the liver, plasma, and other tissues[1][2]. While direct quantitative data on the hydrolysis rate of dexamethasone dipropionate is limited, studies on analogous corticosteroid esters, such as beclomethasone (B1667900) dipropionate (BDP), demonstrate rapid hydrolysis in human plasma and lung cytosol[3]. It is highly probable that dexamethasone dipropionate follows a similar rapid hydrolysis pattern.

The hydrolysis likely proceeds in a stepwise manner, first to dexamethasone-17-propionate or dexamethasone-21-propionate, and then to dexamethasone.

Cytochrome P450-Mediated Metabolism of Dexamethasone

Once dexamethasone is formed, it undergoes further metabolism, primarily by the cytochrome P450 (CYP) system in the liver.

-

Key Enzyme: CYP3A4 is the principal enzyme responsible for the metabolism of dexamethasone[4][5].

-

Primary Metabolic Pathways:

The following diagram illustrates the primary metabolic pathways of dexamethasone.

Experimental Protocols for In Vitro Metabolism Studies

This experiment is designed to assess the CYP-mediated metabolism of dexamethasone formed from the dipropionate ester.

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), dexamethasone dipropionate (e.g., 1 µM), and phosphate (B84403) buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C with shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: Centrifuge to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the samples for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.

This experiment evaluates the rate of hydrolysis of dexamethasone dipropionate in a biologically relevant matrix.

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human plasma and dexamethasone dipropionate (e.g., 10 µM).

-

Incubation: Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent with an internal standard.

-

Sample Preparation: Vortex and centrifuge to precipitate proteins. Collect the supernatant.

-

Analysis: Analyze the supernatant for the concentrations of dexamethasone dipropionate and dexamethasone using LC-MS/MS.

The following diagram outlines the general workflow for in vitro metabolism studies.

In Vivo Metabolism of Dexamethasone Dipropionate

In vivo studies in animal models provide a more complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Hydrolysis and First-Pass Metabolism

Following oral administration, dexamethasone dipropionate is expected to undergo extensive first-pass metabolism. This includes hydrolysis by esterases in the intestine and liver, as well as subsequent CYP-mediated metabolism of the newly formed dexamethasone[8]. The bioavailability of dexamethasone after oral administration of dexamethasone dipropionate will depend on the extent of this first-pass effect. Following intravenous administration, dexamethasone dipropionate is rapidly hydrolyzed in the blood[9].

Systemic Metabolism and Excretion

Once dexamethasone enters the systemic circulation, its metabolism mirrors that observed in vitro, with CYP3A4-mediated 6-hydroxylation and side-chain cleavage being the major routes[4]. The resulting metabolites are more polar and are subsequently excreted, primarily in the urine[5].

Experimental Protocol for In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to evaluate the metabolism of dexamethasone dipropionate.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats.

-

Drug Administration: Administer dexamethasone dipropionate via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant and an esterase inhibitor.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces for a specified period (e.g., 24 or 48 hours).

-

Sample Analysis: Analyze plasma, urine, and fecal homogenates for the concentrations of dexamethasone dipropionate, dexamethasone, and its major metabolites using a validated LC-MS/MS method[10][11][12].

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and bioavailability).

The following diagram illustrates the workflow for an in vivo pharmacokinetic study.

Quantitative Data and Comparison

While specific quantitative data for the metabolism of dexamethasone dipropionate is scarce, data for the metabolism of dexamethasone is available and provides a strong indication of the fate of the active moiety.

In Vitro Metabolic Stability of Dexamethasone

The following table summarizes the kinetic parameters for the formation of the major metabolites of dexamethasone in human liver microsomes.

| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| 6β-hydroxydexamethasone | 23.2 ± 3.8 | 14.3 ± 9.9 | [6] |

| 6α-hydroxydexamethasone | 25.6 ± 1.6 | 4.6 ± 3.1 | [6] |

Table 1: Michaelis-Menten kinetic parameters for dexamethasone metabolism in human liver microsomes.

In Vivo Pharmacokinetics of Dexamethasone

The following table summarizes key pharmacokinetic parameters of dexamethasone in humans after intravenous administration.

| Parameter | Value | Reference |

| Half-life (t1/2) | ~4 hours | [5][13] |

| Clearance (CL) | 15.7 L/hr | [5] |

| Volume of Distribution (Vd) | 0.41 - 1.0 L/kg | [12] |

Table 2: Pharmacokinetic parameters of dexamethasone in humans.

Discussion and Conclusion

-

In Vitro Systems as Predictive Tools: In vitro models, particularly human liver microsomes and plasma, are valuable for predicting the metabolic pathways and the enzymes involved in the clearance of dexamethasone dipropionate. The rapid hydrolysis observed for similar esters in these systems strongly suggests that dexamethasone dipropionate will be quickly converted to dexamethasone.

-

In Vivo Complexity: In vivo, the pharmacokinetics are influenced by absorption, distribution, and first-pass metabolism, which can vary depending on the route of administration. However, the systemic metabolic profile of the active moiety, dexamethasone, is expected to be consistent with in vitro findings.

For drug development professionals, it is crucial to conduct specific in vitro and in vivo studies for dexamethasone dipropionate to obtain precise quantitative data. This will enable accurate pharmacokinetic modeling and prediction of its clinical behavior. The experimental protocols provided in this guide offer a solid foundation for designing such studies. The continued investigation into the metabolism of corticosteroid esters will further refine our understanding and aid in the development of safer and more effective therapies.

References

- 1. droracle.ai [droracle.ai]

- 2. A New Technique for Quantitative Determination of Dexamethasone in Pharmaceutical and Biological Samples Using Kinetic Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative study of anti-endotoxic potency of dexamethasone based on its different ester types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Non-specific steroidal esterase activity and distribution in human and other mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Dexamethasone Pharmacokinetics in Female Rats after Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolomics Based Profiling of Dexamethasone Side Effects in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Dexamethasone in Children and Adolescents with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

Dexamethasone Dipropionate Degradation: A Technical Guide to Products and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexamethasone (B1670325) dipropionate, a potent synthetic glucocorticoid, is subject to degradation, primarily through hydrolysis, leading to the formation of mono-esterified and un-esterified derivatives. This guide provides a comprehensive overview of the principal degradation products of dexamethasone dipropionate and delves into their expected biological activities based on established structure-activity relationships for corticosteroids. While specific quantitative biological data for the primary degradation products—dexamethasone-17-propionate and dexamethasone-21-propionate—are not extensively available in public literature, this document infers their probable activity based on related compounds. Detailed experimental protocols for assessing the biological activity of these and other corticosteroids are also provided, alongside graphical representations of key signaling pathways and experimental workflows.

Degradation Pathways of Dexamethasone Dipropionate

The primary degradation pathway for dexamethasone dipropionate in aqueous environments is hydrolysis of its ester functional groups. This process typically occurs in a stepwise manner, yielding two primary degradation products before complete hydrolysis to dexamethasone.

-

Step 1: Hydrolysis to Mono-Esters Dexamethasone dipropionate can be hydrolyzed at either the C-17 or C-21 position, resulting in the formation of dexamethasone-17-propionate or dexamethasone-21-propionate.

-

Step 2: Hydrolysis to Dexamethasone The mono-propionate esters can undergo further hydrolysis to yield the parent alcohol, dexamethasone.

Other potential degradation pathways, although less commonly reported for dexamethasone dipropionate specifically, include oxidation and photodegradation. Oxidation can lead to the formation of 17-oxo-dexamethasone, while photodegradation may result in various rearranged products.[1]

Biological Activity of Degradation Products

The biological activity of corticosteroids is intrinsically linked to their chemical structure, particularly the substitutions on the steroid backbone. The anti-inflammatory and immunosuppressive effects of dexamethasone and its derivatives are primarily mediated through their binding to the glucocorticoid receptor (GR).[2][3]

Glucocorticoid Receptor Binding and Anti-inflammatory Potency

While direct quantitative data for the glucocorticoid receptor binding affinity of dexamethasone-17-propionate and dexamethasone-21-propionate are limited, structure-activity relationship (SAR) studies of corticosteroids provide a strong basis for inferring their activity.[4]

-

Dexamethasone-17-propionate: Esterification at the 17α-position with a lipophilic group, such as a propionate (B1217596) ester, is generally associated with high glucocorticoid receptor binding affinity and potent anti-inflammatory activity.[4] Studies on the similar compound, dexamethasone 17-valerate, have demonstrated potent topical anti-inflammatory activity, comparable to that of dexamethasone itself, but with reduced systemic side effects.[5] This suggests that dexamethasone-17-propionate is likely to be a potent glucocorticoid agonist.

-

Dexamethasone-21-propionate: In contrast, esterification at the 21-position often leads to a decrease in glucocorticoid receptor binding affinity compared to the parent alcohol.[4] Therefore, it is anticipated that dexamethasone-21-propionate would exhibit lower anti-inflammatory potency than both dexamethasone and dexamethasone-17-propionate.

-

Dexamethasone: The fully hydrolyzed product, dexamethasone, is a well-characterized potent glucocorticoid with high anti-inflammatory and immunosuppressive activity.[1]

The following table summarizes the expected biological activity of the primary degradation products of dexamethasone dipropionate.

| Compound | Expected Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone) | Expected Anti-inflammatory Potency | Expected Cytotoxicity |

| Dexamethasone Dipropionate | High | High | Similar to Dexamethasone |

| Dexamethasone-17-propionate | High (Potentially > Dexamethasone) | High | Similar to Dexamethasone |

| Dexamethasone-21-propionate | Lower (< Dexamethasone) | Moderate to Low | Similar to Dexamethasone |

| Dexamethasone | High (Reference) | High | Dose-dependent cytotoxicity has been observed in various cell types.[6][7][8] |

Cytotoxicity

The cytotoxic effects of dexamethasone and its derivatives are complex and cell-type dependent.[6][7][8] In some cancer cell lines, dexamethasone can induce apoptosis, while in others, it may have a protective effect against chemotherapy-induced cytotoxicity.[9] The cytotoxicity of the propionate degradation products is expected to be broadly similar to that of dexamethasone and would require empirical determination for specific cell types.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of dexamethasone and its active degradation products are primarily mediated through the glucocorticoid receptor signaling pathway. This involves binding to the cytoplasmic receptor, translocation of the receptor-ligand complex to the nucleus, and subsequent modulation of gene transcription.

Glucocorticoid Receptor Signaling Pathway

Experimental Workflow for Assessing Biological Activity

A typical workflow for characterizing the biological activity of dexamethasone dipropionate degradation products would involve a series of in vitro assays.

Workflow for Biological Activity Assessment

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of dexamethasone dipropionate and its degradation products.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay determines the binding affinity of a test compound to the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Test compounds (dexamethasone dipropionate, dexamethasone-17-propionate, dexamethasone-21-propionate, dexamethasone)

-

Radiolabeled ligand (e.g., [³H]-dexamethasone)

-

GR-containing cytosol preparation (from a suitable cell line or tissue)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the unlabeled reference compound (dexamethasone).

-

In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the GR-containing cytosol in the presence of varying concentrations of the test compounds or reference compound. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled dexamethasone (non-specific binding).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the competitor.

-

Determine the IC₅₀ (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each test compound.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Production

This assay measures the ability of a test compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.

-

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., lipopolysaccharide (LPS))

-

Test compounds

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

-

-

Procedure:

-

Culture the immune cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with the inflammatory agent (e.g., LPS) and incubate for an appropriate time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of the pro-inflammatory cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Determine the IC₅₀ value for each compound, representing the concentration that causes 50% inhibition of cytokine production.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Target cell line

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.

-

Conclusion

The primary degradation products of dexamethasone dipropionate are its corresponding 17- and 21-mono-propionate esters and the parent alcohol, dexamethasone. Based on established structure-activity relationships for corticosteroids, it is highly probable that dexamethasone-17-propionate retains significant glucocorticoid activity, while dexamethasone-21-propionate is likely to be less potent. The fully hydrolyzed product, dexamethasone, is a potent anti-inflammatory agent. A comprehensive understanding of the biological activity of these degradation products is crucial for assessing the stability and efficacy of dexamethasone dipropionate formulations. The experimental protocols provided in this guide offer a framework for the empirical determination of the glucocorticoid receptor binding affinity, anti-inflammatory potency, and cytotoxicity of these compounds. Further research is warranted to generate specific quantitative data for these degradation products to fully elucidate their pharmacological profiles.

References